N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H16Cl2N2O4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide is 430.0487124 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optically Active Polyamides
Polyamides containing methoxy groups have been synthesized using L-tartaric acid, resulting in polymers that are hydrophilic, melt above 185°C, and display significant optical activity. This research suggests potential applications in creating materials with specific optical properties for use in various technological applications (J. Bou, A. Rodríguez-Galán, & S. Muñoz-Guerra, 1993).
Graft Copolymerization
The graft copolymerization of similar compounds onto poly(vinyl chloride) films using gamma irradiation has been studied, demonstrating the influence of radiation dose and monomer concentration on graft yield. This research indicates the potential for modifying the surface properties of PVC for improved thermal and UV stability (A. Abdel-Naby, 2001).
Fluorescent Crosslinked Polyamides
New fluorescent crosslinked aromatic polyamides have been synthesized, showing potential for heat-sensitive devices due to their high emission fluorescence, which can be activated or quenched based on thermal processing. This suggests applications in creating materials that respond to temperature changes with visible fluorescence changes (C. Sánchez et al., 2015).
Electrochromic Aromatic Polyamides
Solution-processable near-infrared electrochromic aromatic polyamides were prepared, displaying reversible electrochemical oxidation with high contrast ratios. Such materials are relevant for applications in smart windows and displays that require changeable optical properties triggered by electrical signals (Hung‐Ju Yen & Guey‐Sheng Liou, 2009).
Antimicrobial Acrylic Copolymers
Copolymers prepared from dichlorophenyl methacrylate and vinyl acetate have been investigated for their antimicrobial properties against selected microorganisms, suggesting potential applications in creating antimicrobial surfaces or coatings (Mitesh B. Patel et al., 2003).
Properties
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-28-16-8-6-15(7-9-16)24-20(26)18(25-21(27)19-3-2-10-29-19)11-13-4-5-14(22)12-17(13)23/h2-12H,1H3,(H,24,26)(H,25,27)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNSMVXGGGUQU-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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